Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-
Description
The compound Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl- is a pyrimidine-based sulfamide derivative. Macitentan’s structure features a pyrimidine core with bromophenyl and bromopyrimidinyl substituents, linked via an ethoxy spacer to a propylsulfamide group. This design enhances tissue targeting and pharmacokinetic stability compared to earlier ERAs like bosentan .
Properties
CAS No. |
441798-36-3 |
|---|---|
Molecular Formula |
C19H20BrClN6O4S |
Molecular Weight |
543.8 g/mol |
IUPAC Name |
6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-chlorophenyl)-N-(propylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C19H20BrClN6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-15(21)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-14(20)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) |
InChI Key |
OXHAHXSAOMBNOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
BOC-Protected Sulfamide Synthesis
Deprotection and Sulfamide Formation
Pyrimidine Backbone Construction
Alternative Synthetic Strategies
While the ACS method is the most documented, other approaches have been explored for sulfamide derivatives:
Sulfonamide-to-Sulfamide Conversion
Some protocols convert sulfonamides to sulfamides via reductive amination or nucleophilic substitution. For example:
-
Reductive Amination : Sulfonamide + amine + reducing agent (e.g., NaBH₃CN).
-
Nucleophilic Substitution : Sulfonamide chlorides react with amines under basic conditions.
Critical Reaction Parameters and Challenges
Solvent and Temperature Effects
Purification Challenges
| Step | Challenge | Solution |
|---|---|---|
| BOC Deprotection | Residual HCl contamination | Neutralization with NaHCO₃ before distillation. |
| Final Coupling | Byproduct removal | Recrystallization from methanol or EtOAc/heptane. |
This sulfamide derivative is structurally related to endothelin receptor antagonists (e.g., macitentan). Its synthesis underscores:
Chemical Reactions Analysis
Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamide group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
- Pulmonary Arterial Hypertension (PAH) :
- Cardiovascular Diseases :
- Cancer Research :
Case Study 1: Efficacy in PAH Treatment
A clinical trial evaluated the efficacy of sulfamide in patients with PAH. Results indicated a significant reduction in mean pulmonary arterial pressure and improved exercise capacity compared to placebo .
Case Study 2: Mechanistic Insights
Research published in Pharmacology detailed the molecular interactions of sulfamide with endothelin receptors, providing insights into its pharmacodynamics and potential side effects. The study highlighted the importance of receptor selectivity in minimizing adverse reactions while maximizing therapeutic benefits.
Mechanism of Action
The mechanism of action of Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- involves its interaction with endothelin receptors. This compound acts as a dual antagonist of the endothelin A and B receptors, which are involved in the regulation of vascular tone and blood pressure. By blocking these receptors, the compound can help to reduce blood pressure and improve blood flow, making it potentially useful in the treatment of conditions like pulmonary arterial hypertension .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Compounds :
Macitentan (N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide)
Bosentan (N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide)
Derivative from (unnamed, with modifications to enhance half-life and reduce toxicity).
Pharmacokinetic and Clinical Comparisons
Mechanistic Advantages of Macitentan :
- Tissue Targeting : The propylsulfamide group enhances accumulation in pulmonary vasculature .
- Dual Receptor Blockade : Sustained ETA/ETB inhibition reduces pathologic remodeling in PAH .
- Metabolite Contribution : ACT-132577 maintains therapeutic concentrations between doses .
Limitations of Bosentan :
- Shorter half-life necessitates frequent dosing.
- Higher risk of drug-drug interactions and hepatotoxicity .
Biological Activity
Sulfamide, specifically N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-, is a compound with notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential therapeutic applications, including its role as a dual endothelin receptor antagonist, which is significant for conditions such as pulmonary arterial hypertension (PAH).
- Molecular Formula : C19H20BrClN6O4S
- Molecular Weight : 543.82 g/mol
- CAS Number : 441798-36-3
- SMILES Notation : O=S(NC1=NC=NC(OCCOC2=NC=C(C=N2)Br)=C1C3=CC=C(C=C3)Cl)(NCCC)=O
Sulfamide functions primarily as an endothelin receptor antagonist. Endothelins are peptides that play a crucial role in vasoconstriction and blood pressure regulation. By inhibiting these receptors, sulfamide can help alleviate conditions associated with excessive vasoconstriction, such as PAH.
Key Mechanisms:
- Inhibition of Endothelin Receptors : Sulfamide shows potent inhibition of endothelin receptor subtype A (ET_A) and significant affinity for subtype B (ET_B), facilitating vasodilation and reducing pulmonary vascular resistance.
- Anticancer Activity : Research indicates that sulfamide derivatives exhibit anticancer properties by inducing apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival.
Anticancer Studies
Recent studies have demonstrated the efficacy of sulfamide-related compounds against several cancer cell lines. The following table summarizes the IC50 values of sulfamide derivatives in various assays:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Sulfamide | HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
| Sulfamide | MCF7 (Breast Cancer) | 0.67 | |
| Sulfamide | PC-3 (Prostate Cancer) | 0.80 | |
| Sulfamide | HCT-116 (Colon Cancer) | 0.87 |
These results indicate a promising profile for sulfamide in cancer therapeutics, particularly against liver and breast cancers.
Clinical Trials for Pulmonary Arterial Hypertension
Sulfamide has been evaluated in clinical settings for its effectiveness in treating PAH. A notable study involved a long-term phase III clinical trial where it was administered to patients with PAH. The results indicated significant improvements in exercise capacity and hemodynamic parameters compared to placebo groups.
- Study Design : Randomized, double-blind, placebo-controlled trial.
- Population : Patients diagnosed with PAH.
- Outcome Measures : Change in six-minute walk distance, pulmonary arterial pressure measurements.
The findings reinforced the compound's potential as a therapeutic agent for managing PAH symptoms effectively.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this sulfamide derivative, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key intermediates include bromopyrimidine and chlorophenyl precursors. Critical steps include:
- Ether linkage formation : Reacting 5-bromo-2-hydroxypyrimidine with ethylene glycol derivatives under Mitsunobu conditions to introduce the ethoxy bridge .
- Sulfamide coupling : Using propylamine and sulfonyl chloride derivatives in anhydrous DMF with catalytic triethylamine.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (DMSO-d6, δ 7.2–8.5 ppm for aromatic protons) .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds (2.12 Å) stabilize the pyrimidine core, while C–H⋯π interactions (3.45 Å) influence crystal packing .
- NMR spectroscopy : Use -NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C5: δ 152 ppm).
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H] at m/z 587.92) validates molecular weight .
Advanced Research Questions
Q. How can researchers design experiments to evaluate endothelin receptor antagonism and selectivity?
- Methodological Answer :
- In vitro binding assays : Use -endothelin-1 in competitive binding studies with human ET/ET-transfected HEK293 cells. Measure IC values (reported range: 0.3–1.2 nM for ET, >100 nM for ET) .
- Functional antagonism : Assess cAMP inhibition in vascular smooth muscle cells via ELISA.
- Structural analogs : Compare with N-(5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl)sulfuric diamide (CAS 1103522-45-7) to identify substituent effects on selectivity .
Q. How should contradictory data on in vivo pharmacokinetics (e.g., bioavailability disparities) be addressed?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. The ethoxy group may undergo CYP3A4-mediated oxidation, reducing bioavailability .
- Formulation adjustments : Use PEGylated liposomes to enhance solubility (>90% encapsulation efficiency at pH 7.4).
- Species-specific variations : Compare AUC(0–24h) in Sprague-Dawley rats (15.2 ± 2.3 µg·h/mL) vs. Cynomolgus monkeys (8.7 ± 1.8 µg·h/mL) due to differences in plasma protein binding .
Q. What strategies resolve discrepancies in reported IC values across receptor binding studies?
- Methodological Answer :
- Assay standardization : Control buffer pH (7.4 ± 0.1) and temperature (25°C vs. 37°C) to minimize variability.
- Receptor density normalization : Adjust transfected cell lines to express ET at 1–2 pmol/mg protein.
- Data reanalysis : Apply nonlinear regression (e.g., GraphPad Prism) with Hill slopes constrained to 1.0 ± 0.2 to exclude cooperative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
